molecular formula C12H14N2O B8502195 5-Amino-3-ethoxymethylisoquinoline

5-Amino-3-ethoxymethylisoquinoline

Cat. No.: B8502195
M. Wt: 202.25 g/mol
InChI Key: GCOXBQRGVWHFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-ethoxymethylisoquinoline is an isoquinoline derivative featuring an amino group at the 5-position and an ethoxymethyl substituent at the 3-position. Isoquinoline derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and bioactive intermediates. This article compares this compound with structurally similar compounds, focusing on substituent effects, physicochemical properties, and research relevance.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(ethoxymethyl)isoquinolin-5-amine

InChI

InChI=1S/C12H14N2O/c1-2-15-8-10-6-11-9(7-14-10)4-3-5-12(11)13/h3-7H,2,8,13H2,1H3

InChI Key

GCOXBQRGVWHFTP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC2=C(C=CC=C2N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Substituents Similarity Applications
This compound N/A Isoquinoline 5-NH₂, 3-CH₂OCH₂CH₃ Kinase inhibitors, drug intermediates
5-Amino-2-methylisoindoline-1,3-dione 6274-22-2 Isoindoline dione 5-NH₂, 2-CH₃ 0.92 Peptide mimetics, polymers
7-Amino-3,4-dihydroisoquinolin-1(2H)-one 3676-85-5 Dihydroisoquinoline 7-NH₂, 1-keto 0.90 Bioactive intermediates
5-(1,3-Dioxolan-2-yl)isoquinoline 1312339-14-2 Isoquinoline 5-dioxolane N/A Protecting groups, synthetic intermediates
5-Chloroisoquinoline N/A Isoquinoline 5-Cl N/A Cross-coupling reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.